2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride
Description
2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride is a tertiary amino alcohol hydrochloride salt characterized by a 2-methylbenzyl-substituted amino group attached to a 2-methyl-1-propanol backbone. Its molecular structure combines lipophilic aromatic (2-methylbenzyl) and hydrophilic (propanol hydrochloride) moieties, a feature common in bioactive compounds such as local anesthetics. This compound is hypothesized to function as a local anesthetic or intermediate in synthesizing such agents, given structural similarities to documented drugs like meprylcaine and oracaine .
Properties
IUPAC Name |
2-methyl-2-[(2-methylphenyl)methylamino]propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10-6-4-5-7-11(10)8-13-12(2,3)9-14;/h4-7,13-14H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHGLOMNJVAMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(C)(C)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride typically involves the reaction of 2-methylbenzylamine with acetone in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved include binding to active sites of enzymes, altering their activity, and modulating biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Structural and Functional Insights:
Amino Group Substituents: The 2-methylbenzylamino group in the target compound enhances lipophilicity compared to smaller alkylamino groups (e.g., propyl in oracaine or isobutyl in isobucaine ). This may improve tissue penetration and prolong anesthetic action. Diisopropylamino substituents (e.g., in 2-(diisopropylamino)ethanol hydrochloride) reduce water solubility but are advantageous for lipid membrane interactions .
This contrasts with ethanol-based structures (e.g., 2-(diisopropylamino)ethanol), which are more flexible and less sterically hindered .
Salt vs. Ester Derivatives :
- Hydrochloride salts (e.g., target compound, isobucaine ) enhance water solubility and bioavailability compared to esterified analogs like oracaine, which rely on metabolic hydrolysis for activation .
Research Findings and Functional Implications
Anesthetic Efficacy :
- Compounds with aromatic substituents (e.g., benzoate esters in isobucaine and oracaine ) demonstrate potent local anesthetic activity by blocking sodium channels. The target compound’s 2-methylbenzyl group may mimic this mechanism but with altered pharmacokinetics due to the absence of an ester bond.
Physicochemical Properties :
- Hydrochloride salts generally exhibit higher melting points and better crystallinity compared to free bases. For example, oracaine’s free base has a melting point of 205°C , while hydrochloride derivatives like the target compound likely have even higher thermal stability.
Synthetic Utility: Simpler analogs like 2-amino-2-methyl-1-propanol HCl serve as precursors for complex molecules, underscoring the importance of modular amino alcohol backbones in drug design.
Safety and Toxicity :
- Steric hindrance from the 2-methyl group in the target compound may reduce systemic toxicity compared to less hindered analogs, a critical factor in developing safer anesthetics .
Biological Activity
2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride, a compound with significant biological activity, has been the subject of various studies focusing on its pharmacological and toxicological properties. This article consolidates findings from diverse research sources to present a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 2854-16-2
- Molecular Formula : CHClN
- Molecular Weight : 215.74 g/mol
- Physical State : White crystalline solid
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It exhibits properties that suggest involvement in:
- Inhibition of Monoamine Oxidase (MAO) : This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially influencing mood and cognitive functions.
- Anticholinergic Activity : The compound has shown some degree of anticholinergic effects, which may contribute to its sedative properties.
Toxicological Profile
Research has indicated that while the compound is generally well-tolerated at lower doses, higher concentrations can lead to adverse effects. A detailed toxicity assessment revealed:
| Dose (mg/kg/day) | Observed Effects | Notes |
|---|---|---|
| 0 | No observable effects | Control group |
| 100 | Mild hypoactivity | No significant clinical signs |
| 316 | Transient effects on responsiveness | Slight decrease in activity |
| 1000 | Severe effects including ataxia and emaciation | Indicated a high level of toxicity |
In repeated dose toxicity studies, clinical signs such as hypoactivity and ataxia were noted primarily at the highest dose levels .
Genotoxicity and Carcinogenicity
The compound has been evaluated for genotoxic potential through various assays, including Ames tests and micronucleus tests. Results consistently indicated that this compound does not exhibit mutagenic or clastogenic properties, suggesting a favorable safety profile concerning genetic damage . There is currently no available data indicating carcinogenicity.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound in various contexts:
- Neuropharmacological Studies : Research demonstrated that the compound could enhance cognitive function in animal models by modulating neurotransmitter levels. This was particularly evident in tasks assessing memory and learning capabilities .
- Cardiovascular Effects : In vitro studies suggested potential benefits in cardiovascular health by improving endothelial function, although further research is needed to confirm these findings in vivo .
- Dermatological Applications : Preliminary studies indicated that the compound might have applications in dermatology due to its ability to modulate inflammatory responses, which could be beneficial for conditions like eczema or psoriasis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
